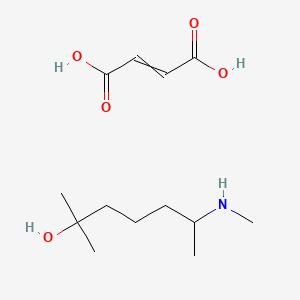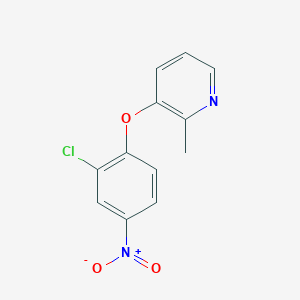![molecular formula C14H20N2O2 B13867326 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is a complex organic compound that features a morpholine ring attached to an isoindoline moiety via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of isoindole derivatives using suitable reducing agents.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where an appropriate ethylating agent reacts with the isoindoline derivative.
Formation of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction, where the ethylated isoindoline reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]thiomorpholine: Contains a thiomorpholine ring instead of morpholine.
Uniqueness
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine is unique due to the presence of both the isoindoline and morpholine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(9-13-11-15-10-12(1)13)18-8-5-16-3-6-17-7-4-16/h1-2,9,15H,3-8,10-11H2 |
Clave InChI |
IQJUZNJDZYTMBU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CC3=C(CNC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13867255.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)
![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)
![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)


